

# An In-depth Technical Guide to Ethyl 2ethylacetoacetate and its Synonyms

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Compound of Interest		
Compound Name:	Ethyl 2-ethylacetoacetate	
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For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount. This guide provides a detailed overview of **Ethyl 2-ethylacetoacetate**, a versatile building block in organic synthesis. Below, we explore its various synonyms, physicochemical properties, spectral data, and key synthetic applications, complete with detailed experimental protocols and workflow visualizations.

# Nomenclature and Identification: Unraveling the Synonyms

**Ethyl 2-ethylacetoacetate** is known by a variety of names in chemical literature and commercial catalogs. A clear understanding of these synonyms is crucial for efficient literature searches and procurement. The primary identifier for this compound is its CAS Registry Number: 607-97-6.

Type of Name	Synonym
IUPAC Name	ethyl 2-ethyl-3-oxobutanoate
Common Names	Ethyl 2-ethylacetoacetate, 2-Ethylacetoacetic acid ethyl ester, Ethyl α-ethylacetoacetate
Other Systematic Names	Butanoic acid, 2-ethyl-3-oxo-, ethyl ester, Ethyl 2-acetylbutyrate
Trade/Catalog Names	Ethyl ethylacetoacetate



# **Physicochemical and Spectroscopic Data**

Accurate physical and spectral data are essential for reaction planning, monitoring, and product characterization. The following tables summarize the key properties of **Ethyl 2-ethylacetoacetate**.

**Physicochemical Properties** 

Property	Value	Reference
Molecular Formula	C8H14O3	[1]
Molecular Weight	158.19 g/mol	[1]
Appearance	Colorless liquid	
Boiling Point	187-189 °C at 743 mmHg	[1]
Density	0.981 g/mL at 25 °C	[1]
Refractive Index (n <sup>20</sup> /D)	1.421	[1]
Flash Point	69 °C (156.2 °F) - closed cup	[1]
Solubility	Slightly soluble in chloroform and methanol.	

## **Spectroscopic Data**

The <sup>1</sup>H NMR spectrum provides information about the hydrogen environments in the molecule.



Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Coupling Constant (J)
4.199	Quartet (q)	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>	7.1 Hz
3.336	Triplet (t)	1H	-CO- CH(CH <sub>2</sub> CH <sub>3</sub> )- CO-	7.3 Hz
2.225	Singlet (s)	ЗН	-CO-CH₃	_
1.88	Multiplet (m)	2H	-CH-CH₂-CH₃	
1.278	Triplet (t)	3H	-O-CH2-CH3	7.1 Hz
0.94	Triplet (t)	3H	-CH-CH₂-CH₃	

Note: The data is based on a 90 MHz spectrum in CDCl<sub>3</sub>. Slight variations in chemical shifts and coupling constants can occur depending on the solvent and spectrometer frequency.[2]

The  $^{13}\text{C}$  NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (ppm)	Assignment
203.5	C=O (ketone)
170.1	C=O (ester)
61.2	-O-CH <sub>2</sub> -CH <sub>3</sub>
58.9	-CO-CH(CH <sub>2</sub> CH <sub>3</sub> )-CO-
29.1	-CO-CH₃
24.8	-CH-CH <sub>2</sub> -CH <sub>3</sub>
14.1	-O-CH <sub>2</sub> -CH <sub>3</sub>
11.8	-CH-CH <sub>2</sub> -CH <sub>3</sub>

Note: The assignments are based on typical chemical shift ranges for the respective functional groups.[3][4]



# **Experimental Protocols for Synthetic Applications**

**Ethyl 2-ethylacetoacetate** is a valuable precursor in various organic syntheses. Below are detailed protocols for key transformations.

### Synthesis of 2-Alkylidenetetrahydrofurans

This protocol is based on the cyclization of the dianion of **ethyl 2-ethylacetoacetate** with a dihaloalkane.[5][6]

#### Materials:

- Ethyl 2-ethylacetoacetate
- Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
- 1-bromo-2-chloroethane
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- · Hexane and ethyl acetate for elution

#### Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF (50 mL).
- Cool the flask to -78 °C in a dry ice/acetone bath.



- Slowly add a 2.0 M solution of LDA (22 mmol, 11 mL) to the cold THF.
- To this solution, add a solution of **ethyl 2-ethylacetoacetate** (10 mmol, 1.58 g) in anhydrous THF (10 mL) dropwise over 20 minutes, ensuring the temperature remains below -70 °C.
- Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the dianion.
- Add a solution of 1-bromo-2-chloroethane (11 mmol, 1.58 g) in anhydrous THF (10 mL) dropwise to the reaction mixture.
- Allow the reaction to slowly warm to room temperature and stir overnight (approximately 12-16 hours).
- Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (20 mL).
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
- Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired 2-alkylidenetetrahydrofuran.

### Synthesis of Diphenyllead(IV) Pyrazolonates

This procedure outlines the cyclization of a thiosemicarbazone derived from **ethyl 2-ethylacetoacetate** in the presence of a diphenyllead(IV) salt.

#### Materials:

- Ethyl 2-ethylacetoacetate
- Thiosemicarbazide
- Diphenyllead(IV) acetate
- Methanol



Glacial acetic acid

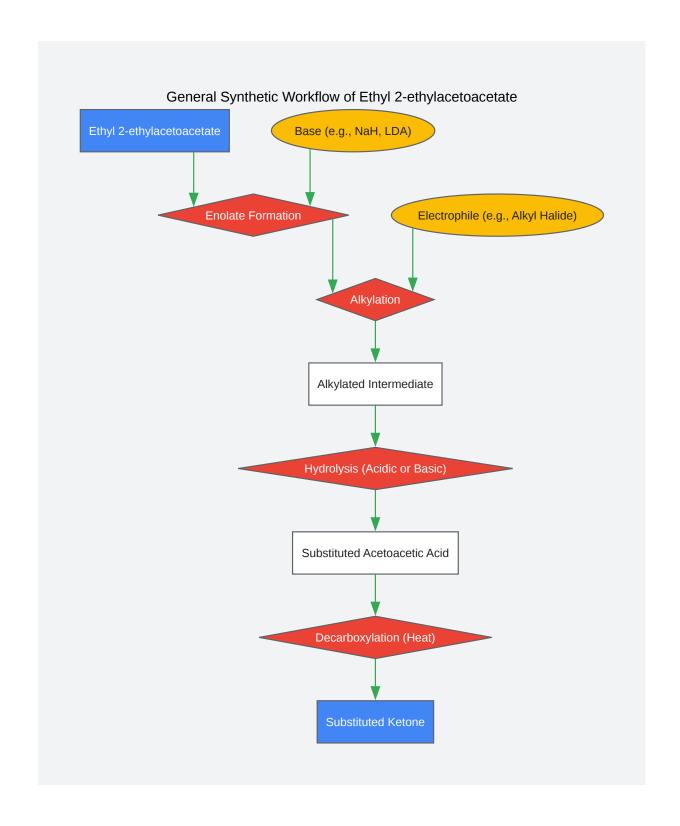
#### Procedure:

- Synthesis of the Thiosemicarbazone:
  - In a round-bottom flask, dissolve ethyl 2-ethylacetoacetate (10 mmol, 1.58 g) in methanol (20 mL).
  - Add thiosemicarbazide (10 mmol, 0.91 g) to the solution.
  - Add a few drops of glacial acetic acid as a catalyst.
  - Reflux the mixture for 4 hours.
  - Cool the reaction mixture to room temperature and collect the precipitated thiosemicarbazone by filtration. Wash with cold methanol and dry.
- Synthesis of the Diphenyllead(IV) Pyrazolonate:
  - In a separate flask, dissolve the synthesized thiosemicarbazone (5 mmol) in warm methanol (30 mL).
  - To this solution, add a solution of diphenyllead(IV) acetate (5 mmol) in methanol (20 mL).
  - Reflux the resulting mixture for 6 hours.
  - Cool the reaction to room temperature. The diphenyllead(IV) pyrazolon-ate complex will precipitate.
  - Collect the solid product by filtration, wash with a small amount of cold methanol, and dry under vacuum.

### **Visualizing Synthetic Workflows**

Graphviz diagrams are excellent tools for visualizing logical relationships and experimental workflows. Below is a representation of a general synthetic workflow utilizing **Ethyl 2-ethylacetoacetate**.





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Caption: A generalized workflow for the synthesis of substituted ketones from **Ethyl 2-ethylacetoacetate**.

This guide provides a foundational understanding of **Ethyl 2-ethylacetoacetate** for its effective application in research and development. For further details on specific reaction mechanisms and applications, consulting the primary literature is recommended.

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